molecular formula C9H11NO4 B12602763 6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one

6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one

Cat. No.: B12602763
M. Wt: 197.19 g/mol
InChI Key: QINSZVGYJIMLJX-BJMVGYQFSA-N
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Description

6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one is an organic compound with a complex structure that includes hydroxyamino and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one typically involves the cyclization of N-acyl derivatives of glycine, followed by condensation with aldehydes or ketones . The reaction conditions often include heating in basic media, such as pyridine, or using microwave irradiation to enhance the efficiency of the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions vary based on the specific reaction conditions. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyamino group can participate in hydrogen bonding and other interactions that modulate the activity of these targets . The pathways involved often include oxidation-reduction reactions facilitated by flavin-dependent enzymes .

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

6-[(E)-hydroxyiminomethyl]-2,3-dimethoxyphenol

InChI

InChI=1S/C9H11NO4/c1-13-7-4-3-6(5-10-12)8(11)9(7)14-2/h3-5,11-12H,1-2H3/b10-5+

InChI Key

QINSZVGYJIMLJX-BJMVGYQFSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/O)O)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NO)O)OC

Origin of Product

United States

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